2-Chloro-4-cyclopropoxy-6-isopropylpyridine
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Overview
Description
2-Chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxy-6-(propan-2-yl)pyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Chloro-4-ethoxy-6-(propan-2-yl)pyridine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
2-Chloro-4-cyclopropoxy-6-(propan-2-yl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)10-5-9(6-11(12)13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
SAOLZMNHAGINEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=C1)OC2CC2)Cl |
Origin of Product |
United States |
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